Cas no 91573-20-5 (Acetamide, N-acetyl-N-(2,6-dichlorophenyl)-)
Acetamide, N-acetyl-N-(2,6-dichlorophenyl)- Chemical and Physical Properties
Names and Identifiers
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- Acetamide, N-acetyl-N-(2,6-dichlorophenyl)-
- N-acetyl-N-(2,6-dichlorophenyl)acetamide
- DTXSID30447747
- AKOS000282387
- MFCD08695948
- 91573-20-5
- AB8005
-
- MDL: MFCD08695948
- Inchi: 1S/C10H9Cl2NO2/c1-6(14)13(7(2)15)10-8(11)4-3-5-9(10)12/h3-5H,1-2H3
- InChI Key: CKPQWEDVABNFEH-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1N(C(C)=O)C(C)=O)Cl
Computed Properties
- Exact Mass: 245.0010339g/mol
- Monoisotopic Mass: 245.0010339g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 37.4Ų
Acetamide, N-acetyl-N-(2,6-dichlorophenyl)- Pricemore >>
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| abcr | AB446446-1 g |
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Acetamide, N-acetyl-N-(2,6-dichlorophenyl)- Suppliers
Acetamide, N-acetyl-N-(2,6-dichlorophenyl)- Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on Acetamide, N-acetyl-N-(2,6-dichlorophenyl)-
Acetamide, N-acetyl-N-(2,6-dichlorophenyl)- (CAS No. 91573-20-5): A Comprehensive Overview
Acetamide, N-acetyl-N-(2,6-dichlorophenyl)-, identified by its Chemical Abstracts Service (CAS) number 91573-20-5, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the class of acetamides, which are widely recognized for their diverse applications in medicinal chemistry and agrochemical formulations. The presence of acetyl and dichlorophenyl groups in its molecular structure imparts unique chemical properties that make it a subject of considerable interest among researchers.
The molecular structure of Acetamide, N-acetyl-N-(2,6-dichlorophenyl)- consists of an acetamide moiety linked to a 2,6-dichlorophenyl group. This configuration contributes to its reactivity and potential biological activity. The dichlorophenyl group, in particular, is known for its ability to enhance the lipophilicity and metabolic stability of molecules, making it a valuable component in drug design.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the dichlorophenyl moiety. Studies have demonstrated that such derivatives can exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The acetyl group in Acetamide, N-acetyl-N-(2,6-dichlorophenyl)- further contributes to its versatility by allowing for further functionalization and modifications.
One of the most compelling aspects of this compound is its role in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with enhanced efficacy and reduced side effects. For instance, derivatives of this compound have shown promise in preclinical studies as potential treatments for various diseases.
The synthesis of Acetamide, N-acetyl-N-(2,6-dichlorophenyl)- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the dichlorophenyl group is particularly critical and often involves halogenation and subsequent coupling reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity.
The pharmacokinetic properties of this compound are also a subject of extensive research. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles to understand how it interacts with biological systems. These studies are crucial for optimizing drug formulations and ensuring therapeutic efficacy.
In addition to its pharmaceutical applications, Acetamide, N-acetyl-N-(2,6-dichlorophenyl)- has found utility in agrochemical research. Its structural motifs are similar to those found in many herbicides and pesticides, suggesting potential uses in crop protection strategies. Researchers are exploring ways to modify its structure to develop more effective and environmentally friendly agrochemicals.
The regulatory landscape for compounds like Acetamide, N-acetyl-N-(2,6-dichlorophenyl)- is also an important consideration. While not classified as a hazardous or controlled substance under current regulations, compliance with safety guidelines is essential during synthesis and handling. Proper storage conditions and handling procedures must be followed to ensure worker safety and environmental protection.
The future prospects for this compound are promising. Ongoing research aims to uncover new applications and improve existing ones. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery process by enabling more efficient virtual screening and molecular design.
In conclusion, Acetamide, N-acetyl-N-(2,6-dichlorophenyl)- (CAS No. 91573-20-5) is a versatile compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features make it a valuable tool for researchers seeking to develop novel therapeutic agents and sustainable crop protection solutions. As scientific understanding continues to evolve, this compound will likely play an increasingly important role in advancing chemical biology and medicine.
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